molecular formula C13H8BrClN2O3 B11025326 4-bromo-N-(2-chloro-5-nitrophenyl)benzamide

4-bromo-N-(2-chloro-5-nitrophenyl)benzamide

Cat. No.: B11025326
M. Wt: 355.57 g/mol
InChI Key: RVLFDOVWEDSNTJ-UHFFFAOYSA-N
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Description

4-bromo-N-(2-chloro-5-nitrophenyl)benzamide is an organic compound with the molecular formula C13H8BrClN2O3. This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-chloro-5-nitrophenyl)benzamide typically involves the following steps:

    Nitration: The starting material, 2-chloroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to form 2-chloro-5-nitroaniline.

    Bromination: The 2-chloro-5-nitroaniline is then subjected to bromination using bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom.

    Amidation: Finally, the brominated product is reacted with benzoyl chloride in the presence of a base such as pyridine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-chloro-5-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.

    Reduction: Formation of 4-bromo-N-(2-chloro-5-aminophenyl)benzamide.

    Oxidation: Formation of oxidized aromatic compounds.

Scientific Research Applications

4-bromo-N-(2-chloro-5-nitrophenyl)benzamide is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-chloro-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the nitro group allows for potential redox reactions, while the halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(2-chloro-5-nitrophenyl)benzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The combination of bromine, chlorine, and nitro groups provides a distinct set of properties that can be exploited in various applications.

Properties

Molecular Formula

C13H8BrClN2O3

Molecular Weight

355.57 g/mol

IUPAC Name

4-bromo-N-(2-chloro-5-nitrophenyl)benzamide

InChI

InChI=1S/C13H8BrClN2O3/c14-9-3-1-8(2-4-9)13(18)16-12-7-10(17(19)20)5-6-11(12)15/h1-7H,(H,16,18)

InChI Key

RVLFDOVWEDSNTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Br

Origin of Product

United States

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